molecular formula C18H18N4O B8658424 6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)- CAS No. 395074-48-3

6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)-

Cat. No. B8658424
CAS RN: 395074-48-3
M. Wt: 306.4 g/mol
InChI Key: QWXWYHPKUCWHGS-UHFFFAOYSA-N
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Description

6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)- is a useful research compound. Its molecular formula is C18H18N4O and its molecular weight is 306.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)- including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

395074-48-3

Product Name

6-Quinolineacetamide, N-(1-cyclobutyl-1H-imidazol-4-yl)-

Molecular Formula

C18H18N4O

Molecular Weight

306.4 g/mol

IUPAC Name

N-(1-cyclobutylimidazol-4-yl)-2-quinolin-6-ylacetamide

InChI

InChI=1S/C18H18N4O/c23-18(21-17-11-22(12-20-17)15-4-1-5-15)10-13-6-7-16-14(9-13)3-2-8-19-16/h2-3,6-9,11-12,15H,1,4-5,10H2,(H,21,23)

InChI Key

QWXWYHPKUCWHGS-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)N2C=C(N=C2)NC(=O)CC3=CC4=C(C=C3)N=CC=C4

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a Parr hydrogenation bottle was added 1-cyclobutyl-4-nitro-1H-imidazole (Preparation 1, 150 mg, 0.9 mmol) and ethyl acetate (10 mL), followed by 10% Pd on carbon (250 mg). The reaction mixture was placed on a Parr hydrogenation apparatus and was reacted for 6 h under 50 psi H2 at 23° C. The contents of the bottle were filtered through a short pad of celite and were rinsed with dry methylene chloride (25 mL) into a flame-dried flask under nitrogen. Et3N (626 uL, 4.5 mmol) was added and the reaction solution was cooled to −10° C. 6-Quinolylacetic acid (168 mg, 0.9 mmol) and tripropylphosphonic anhydride (530 uL, 1.7 M solution in ethyl acetate) were then added and the mixture was stirred at −10° C. for 2 h. The solution was diluted with methylene chloride (50 mL) and washed with water (2×). The aqueous layer was extracted with methylene chloride (3×) and the organic layers were combined and washed with brine (1×). The solvent was removed in vacuo, the residue was adsorbed onto silica gel and chromatographed using the Biotage Flash 12 system with SIM attachment (40:1 methylene chloride—methanol) to afford 130 mg (47% yield) of N-(1-cyclobutyl-1H-imidazol-4-yl)-2-quinolin-6-yl-acetamide (the title compound); 1H NMR (300 MHz, CDCl3) δ9.48 (s, 1H), 8.87 (dd, J=1.6, 4.3 Hz, 1H), 8.11 (m, 2H), 7.76 (d, J=1.8 Hz, 1H), 7.67 (dd, J=2.0, 8.7 Hz, 1H), 7.44 (d, J=1.6 Hz, 1H), 7.38 (m, 1H), 7.25 (d, J=1.6 Hz, 1H), 4.5 (m, 1H), 3.90 (s, 2H), 2.4 (m, 2H), 2.3 (m, 2H), 1.85 (m, 2H); MS (AP/Cl): 307.1 (M+H)+.
Quantity
150 mg
Type
reactant
Reaction Step One
Quantity
10 mL
Type
reactant
Reaction Step One
Name
Quantity
626 μL
Type
reactant
Reaction Step Two
Quantity
168 mg
Type
reactant
Reaction Step Three
[Compound]
Name
tripropylphosphonic anhydride
Quantity
530 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four
Quantity
250 mg
Type
catalyst
Reaction Step Five

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